molecular formula C7H14ClNO B1480750 1-Cyclopropylpyrrolidin-3-ol hydrochloride CAS No. 2098129-80-5

1-Cyclopropylpyrrolidin-3-ol hydrochloride

Cat. No. B1480750
CAS RN: 2098129-80-5
M. Wt: 163.64 g/mol
InChI Key: SSLVSAJYIWHING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1-Cyclopropylpyrrolidin-3-ol hydrochloride is characterized by a five-membered pyrrolidine ring, which is a common nitrogen heterocycle used widely in medicinal chemistry . The pyrrolidine ring is known for its stereogenicity of carbons, which means the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, compounds structurally related to 1-Cyclopropylpyrrolidin-3-ol hydrochloride have been explored for their potential therapeutic benefits. For instance, the study of the novel, orally available, and peripherally restricted selective cannabinoid CB2 receptor agonist LEI-101 showcases the therapeutic potential of cyclopropyl-containing compounds. LEI-101 was characterized for its ability to prevent cisplatin-induced nephrotoxicity, utilizing both in vitro and in vivo models, demonstrating the relevance of cyclopropyl structures in developing new treatments (Mukhopadhyay et al., 2016).

Organic Synthesis and Chemical Reactions

The chemistry of cyclopropyl-containing compounds extends into organic synthesis, where they serve as key intermediates in the construction of complex molecules. For example, the expedient synthesis of 3-acyltetramic acids from α-aminoesters demonstrates the versatility of cyclopropyl intermediates in synthesizing compounds of the melophlin family, a group of naturally occurring substances with potential bioactivity (Schobert & Jagusch, 2005). Additionally, the synthesis of cis-3-acyl-4-alkenylpyrrolidines through gold(I)-catalyzed cycloisomerization reactions highlights the utility of cyclopropyl and pyrrolidin-3-ol structures in facilitating novel synthetic pathways (Yeh et al., 2010).

properties

IUPAC Name

1-cyclopropylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-3-4-8(5-7)6-1-2-6;/h6-7,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLVSAJYIWHING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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